dibenzo[a,i]phenazine
Overview
Description
Dibenzo[a,i]phenazine is a polycyclic aromatic compound that belongs to the phenazine family Phenazines are nitrogen-containing heterocycles known for their diverse biological and chemical properties this compound is characterized by its fused ring structure, which includes two benzene rings and a phenazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[a,i]phenazine typically involves the condensation of 1,2-diaminobenzene with appropriate aromatic aldehydes or ketones. One common method is the oxidative cyclization of 1,2-diaminobenzene with diphenylamines. This reaction is often carried out in the presence of oxidizing agents such as ferric chloride or potassium permanganate under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the development of greener and more sustainable synthetic methods is an ongoing area of research to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Dibenzo[a,i]phenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ferric chloride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Dibenzo[a,i]phenazine has a wide range of applications in scientific research:
Organic Electronics: The compound is used as a building block for organic semiconductors in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: The compound and its derivatives exhibit antimicrobial, antitumor, and antioxidant properties, making them potential candidates for drug development.
Industrial Applications: This compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of dibenzo[a,i]phenazine varies depending on its application. In organic electronics, the compound functions as an electron acceptor due to its high electron affinity. In medicinal chemistry, its biological activity is often attributed to its ability to intercalate into DNA, disrupt cellular processes, and generate reactive oxygen species (ROS) that induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Phenazine: The parent compound of the phenazine family, known for its antimicrobial properties.
Dibenzo[a,c]phenazine: A structural isomer with similar photophysical properties but different electronic characteristics.
Dibenzo[a,j]phenazine: Another isomer with applications in organic electronics and photonics.
Uniqueness
Dibenzo[a,i]phenazine is unique due to its specific ring fusion pattern, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and photonics, where precise control over electronic properties is crucial.
Properties
IUPAC Name |
2,13-diazapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),2,4,6,8,10,12,14,16,18,20-undecaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2/c1-2-7-15-12-19-18(11-14(15)6-1)21-17-10-9-13-5-3-4-8-16(13)20(17)22-19/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLHXFVIVDITKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=CC5=CC=CC=C5C=C4N=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is dibenzo[a,i]phenazine synthesized?
A: this compound can be synthesized through a thermal condensation reaction. This involves reacting 1,2-naphthalenedione with a specific diaminobenzene derivative. For instance, reacting 1,2-naphthalenedione with 2,3-diamino-1,4-bistriisopropylsilylethynylbenzene yields this compound derivatives with triisopropylsilylethynyl groups attached []. This one-step reaction proceeds with good to excellent yields.
Q2: What is known about the structural characteristics of this compound?
A: this compound derivatives have been characterized using various techniques. Single-crystal X-ray crystallography reveals that these molecules adopt a bent structure []. Furthermore, they tend to pack in the solid state following either a herringbone or a brick wall motif. Interestingly, 8,13-bis(triisopropylsilylethynyl)this compound exhibits polymorphism, existing in both packing arrangements []. UV/Vis spectroscopy and cyclic voltammetry provide further insights into the electronic and electrochemical properties of these compounds [].
Q3: What are the potential applications of this compound derivatives?
A: The unique properties of this compound derivatives make them attractive for various applications. For example, their electrochemical behavior suggests potential use in organic electronics. Specifically, they could serve as components in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs) []. Additionally, their ability to form well-defined structures in the solid state could be advantageous in developing new materials for organic electronics.
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